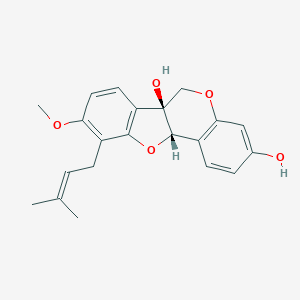

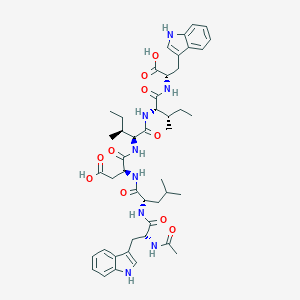

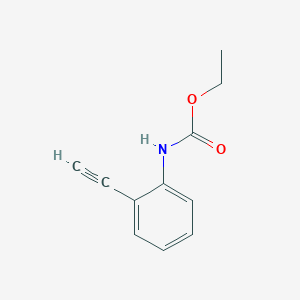

![molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3](/img/structure/B131916.png)

2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Übersicht

Beschreibung

“2-[1-(4-Piperonyl)piperazinyl]benzothiazole” is a 5-HT4 receptor agonist with moderate activity as a 5-HT3 antagonist . It has no affinity at 5-HT1 or dopamine D2 receptors . It is a potential gastrokinetic agent .

Molecular Structure Analysis

The molecular formula of “2-[1-(4-Piperonyl)piperazinyl]benzothiazole” is C19H19N3O2S . Its molecular weight is 353.44 g/mol . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of “2-[1-(4-Piperonyl)piperazinyl]benzothiazole” is 353.44 g/mol . It is soluble to 10 mM in DMSO with gentle warming . The compound’s CAS Number is 155106-73-3 .Wissenschaftliche Forschungsanwendungen

Modulation of Serotonin Receptors

2-[1-(4-Piperonyl)piperazinyl]benzothiazole: has been identified as a potent modulator of serotonin receptors, particularly the 5-HT4 receptor . This compound acts as an agonist at this receptor site, which is implicated in the descending control of nociception, or pain signaling . The modulation of these receptors can have therapeutic implications in the treatment of conditions like irritable bowel syndrome, as well as in the management of pain.

Potential Gastrokinetic Agent

Due to its activity as a 5-HT4 receptor agonist , this compound has potential applications as a gastrokinetic agent . Gastrokinetic agents are drugs that enhance gastrointestinal motility, aiding in conditions where gastric emptying is delayed. This could be particularly useful in treating gastroparesis and other related gastrointestinal disorders.

Anticancer Activity

Research has shown that derivatives of benzothiazole, such as 2-[1-(4-Piperonyl)piperazinyl]benzothiazole , have been synthesized and evaluated for their anticancer properties . These compounds have demonstrated cytotoxicity towards various human cancer cell lines, indicating their potential use as anticancer agents. The ability to inhibit cancer cell proliferation makes them a valuable asset in medicinal chemistry research focused on oncology.

Neuropharmacological Research

The compound’s interaction with serotonin receptors also places it within the scope of neuropharmacological research . It could be used to study the effects of serotonin modulation in various neurological conditions, including depression, anxiety, and neurodegenerative diseases. Understanding its role in the central nervous system could lead to the development of new therapeutic strategies for these conditions.

Pain Management

The inhibitory effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole on C-fiber responses of spinal wide dynamic range (WDR) neurons suggest its utility in pain management . By modulating the response of neurons that transmit pain signals, this compound could be part of novel analgesic treatments that target the spinal level of pain processing.

Pharmacophore in Drug Design

This compound serves as a pharmacophore in the design of new drugs . A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In drug design, identifying and utilizing such pharmacophores can lead to the development of new compounds with desired biological activity.

Wirkmechanismus

Target of Action

The primary target of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is the 5-HT4 receptor , where it acts as an agonist . It also has moderate activity as an antagonist at the 5-HT3 receptor . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and gastrointestinal motility.

Mode of Action

As an agonist at the 5-HT4 receptor, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole binds to the receptor and activates it , mimicking the action of serotonin . As an antagonist at the 5-HT3 receptor, it , instead blocking the action of serotonin .

Biochemical Pathways

The activation of 5-HT4 receptors and the blocking of 5-HT3 receptors can affect various biochemical pathways. For instance, serotonin via 5-HT1B and 5-HT2B receptors stimulates anion secretion in the rat epididymal epithelium . .

Result of Action

The molecular and cellular effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole’s action would depend on the specific cells and tissues where the 5-HT4 and 5-HT3 receptors are expressed. For instance, activation of 5-HT4 receptors can stimulate the release of additional neurotransmitters, while blocking 5-HT3 receptors can prevent certain signaling pathways from being activated .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHKGNWKJMGHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165813 | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Piperonyl)piperazinyl]benzothiazole | |

CAS RN |

155106-73-3 | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?

A: 2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].

Q2: What is the impact of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole on the nervous system?

A: Studies show that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.

Q3: Are there any structure-activity relationship (SAR) studies available for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?

A: While the provided abstracts don't delve into specific SAR studies, they highlight that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.

Q4: What are the potential risks associated with 2-[1-(4-Piperonyl)piperazinyl]benzothiazole identified in the research?

A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].

Q5: Has 2-[1-(4-Piperonyl)piperazinyl]benzothiazole been tested in in vivo models?

A: Yes, the research indicates that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

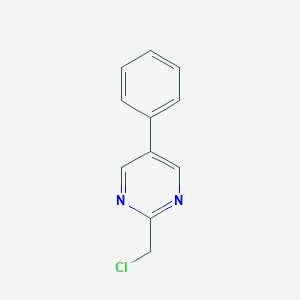

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)